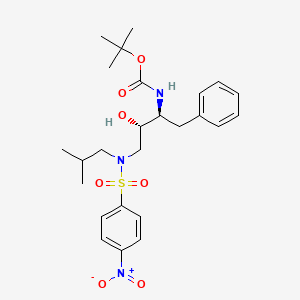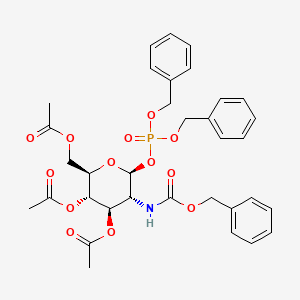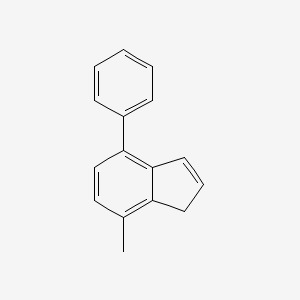
7-methyl-4-phenyl-1H-indene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methyl-4-phenyl-1H-indene is an organic compound belonging to the indene family Indenes are bicyclic hydrocarbons that consist of a benzene ring fused to a cyclopentene ring The compound’s structure features a methyl group at the 7th position and a phenyl group at the 4th position, making it a unique derivative of indene
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-methyl-4-phenyl-1H-indene can be achieved through several methods. One common approach involves the cyclization of 2-alkyl-1-ethynylbenzene derivatives. This reaction is typically catalyzed by transition metals such as ruthenium or rhodium, which facilitate the formation of the indene ring system . Another method involves the use of palladium-catalyzed tandem intermolecular Suzuki/intramolecular Heck reactions, which provide a modular and efficient route to the desired compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable catalytic processes.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Methyl-4-phenyl-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce new functional groups onto the indene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Friedel-Crafts alkylation and acylation reactions are commonly used, with aluminum chloride (AlCl3) as a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can introduce alkyl or acyl groups.
Wissenschaftliche Forschungsanwendungen
7-Methyl-4-phenyl-1H-indene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine:
Wirkmechanismus
The mechanism of action of 7-methyl-4-phenyl-1H-indene is not well-characterized. like other indene derivatives, it likely interacts with biological targets through its aromatic and hydrophobic properties. These interactions can influence various molecular pathways, potentially leading to biological effects such as enzyme inhibition or receptor modulation.
Vergleich Mit ähnlichen Verbindungen
2-Methyl-4-phenyl-1H-indene: Another indene derivative with a methyl group at the 2nd position.
4,7-Methano-1H-indene: A structurally related compound with a methano bridge.
Comparison: 7-Methyl-4-phenyl-1H-indene is unique due to the specific positioning of its methyl and phenyl groups, which can influence its chemical reactivity and physical properties. Compared to other indene derivatives, it may exhibit distinct electronic characteristics and steric effects, making it valuable for specific synthetic applications .
Eigenschaften
Molekularformel |
C16H14 |
|---|---|
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
7-methyl-4-phenyl-1H-indene |
InChI |
InChI=1S/C16H14/c1-12-10-11-15(13-6-3-2-4-7-13)16-9-5-8-14(12)16/h2-7,9-11H,8H2,1H3 |
InChI-Schlüssel |
QXOGPQXNZYUHSF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2CC=CC2=C(C=C1)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


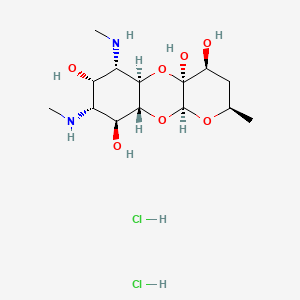

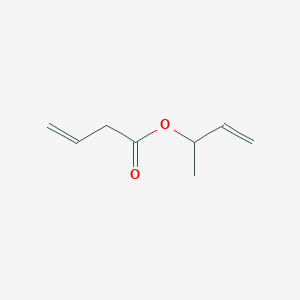
![1,2,2a,3,4,4a,7a,7b-Octahydro-5H-cyclopent[cd]inden-5-one](/img/structure/B13415028.png)
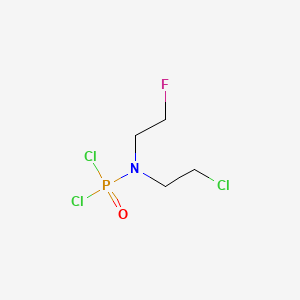
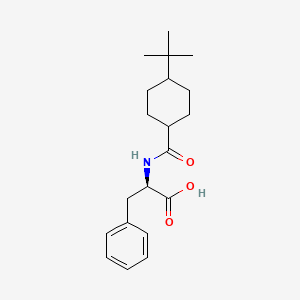
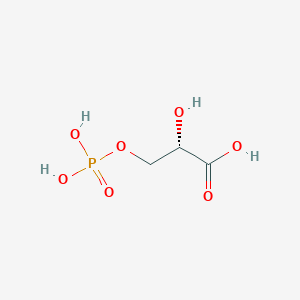
![tetrasodium;(3E)-5-amino-3-[[4-[4-[(2Z)-2-(8-amino-1-oxo-3,6-disulfonatonaphthalen-2-ylidene)hydrazinyl]phenyl]phenyl]hydrazinylidene]-4-oxonaphthalene-2,7-disulfonate](/img/structure/B13415051.png)
![3'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1'H,6'H-spiro[cyclopropane-1,5'-pyrrolo[1,2-b]pyrazole]](/img/structure/B13415057.png)

